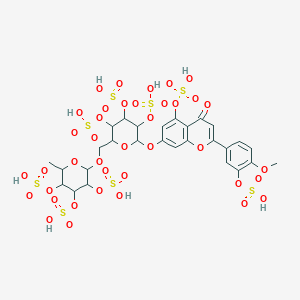

R402173

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“R402173” is a chemical transformation product . It is also known as “Compound 30” or "SYN 501114" . It is a metabolite of Azoxystrobin . The molecular formula of “this compound” is C₁₈H₁₁N₃O₄.

Molecular Structure Analysis

The molecular weight of “this compound” is 333.3 . However, the detailed molecular structure information is not available in the search results.

Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not available in the search results. However, it’s known that “this compound” can be formed via degradation of Azoxystrobin .

Physical and Chemical Properties Analysis

“this compound” is classified as having a medium to very high mobility . It exhibits pH-dependent adsorption with maximum adsorption occurring under acidic conditions .

Safety and Hazards

“R402173” is a metabolite of Azoxystrobin, which is of low acute and chronic toxicity to humans, birds, mammals, and bees but is highly toxic to freshwater fish, freshwater invertebrates, and estuarine/marine fish, and very highly toxic to estuarine/marine invertebrates . The Azoxystrobin degradate “this compound” may be slightly toxic to daphnids .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of R402173 involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-chloro-2-fluoroaniline", "2-methyl-2-(4-(4-methylpiperazin-1-yl)phenyl)propanenitrile", "Sodium hydride", "Tetrahydrofuran", "Dimethylformamide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 4-chloro-2-fluoroaniline and 2-methyl-2-(4-(4-methylpiperazin-1-yl)phenyl)propanenitrile are reacted in the presence of sodium hydride in tetrahydrofuran to produce the intermediate product.", "Step 2: The intermediate product is then treated with dimethylformamide and hydrochloric acid to form the corresponding hydrochloride salt.", "Step 3: The hydrochloride salt is reacted with sodium hydroxide to generate the free base.", "Step 4: The free base is extracted with ethyl acetate and the organic layer is washed with water to obtain the final product, R402173." ] } | |

CAS No. |

951009-69-1 |

Molecular Formula |

C18H11N3O4 |

Molecular Weight |

333.3 g/mol |

IUPAC Name |

2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxybenzoic acid |

InChI |

InChI=1S/C18H11N3O4/c19-10-12-5-1-3-7-14(12)24-16-9-17(21-11-20-16)25-15-8-4-2-6-13(15)18(22)23/h1-9,11H,(H,22,23) |

InChI Key |

COKFURSZLRZHAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=CC(=NC=N2)OC3=CC=CC=C3C(=O)O |

Synonyms |

2-[[6-(2-Cyanophenoxy)-4-pyrimidinyl]oxy]benzoic Acid; 2-((6-(2-Cyanophenoxy)pyrimidin-4-yl)oxy)benzoic Acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium;2-hydroxy-5-[(Z)-(4-oxo-3-sulfonatocyclohexa-2,5-dien-1-ylidene)-(2,3,4,5-tetrabromo-6-carboxyphenyl)methyl]benzenesulfonate](/img/structure/B1142517.png)

![6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride](/img/structure/B1142527.png)